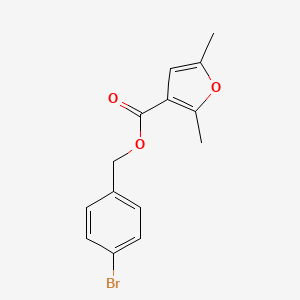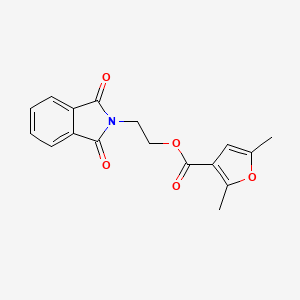
1-Cycloheptyl-3-(2-fluorophenyl)-4-isopropylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-335492 is a chemical compound with the CAS number 786725-13-1 . It is known for its unique properties and potential applications in various scientific fields. This compound has been studied for its biological activities and potential therapeutic uses.
Chemical Reactions Analysis
WAY-335492 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-335492 has been studied for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying reaction mechanisms and developing new synthetic methods. In biology and medicine, WAY-335492 is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets and pathways. In industry, it may be used in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of WAY-335492 involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context. Generally, the compound exerts its effects by binding to specific receptors or enzymes, modulating their activity, and influencing various cellular processes.
Comparison with Similar Compounds
WAY-335492 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or biological activities. For example, compounds with similar molecular frameworks or functional groups may exhibit comparable properties. WAY-335492 may have unique features that distinguish it from other compounds, such as its specific binding affinity to certain molecular targets or its distinct biological activities.
Properties
Molecular Formula |
C20H27FN2O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-cycloheptyl-3-(2-fluorophenyl)-4-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C20H27FN2O2/c1-14(2)23-18(24)13-22(15-9-5-3-4-6-10-15)20(25)19(23)16-11-7-8-12-17(16)21/h7-8,11-12,14-15,19H,3-6,9-10,13H2,1-2H3 |
InChI Key |
CUJRBIFTUCZBOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(C(=O)N(CC1=O)C2CCCCCC2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-furan-2-ylmethylideneamino]-2-methylquinazolin-4-one](/img/structure/B10804147.png)
![4-[[5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine](/img/structure/B10804155.png)
![[2-[(3,5-Dichloropyridin-2-yl)amino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B10804157.png)

![N-[3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]acetamide](/img/structure/B10804161.png)
![N-(Furan-2-ylmethyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B10804162.png)

![[2-(Cyclohexanecarbonylamino)-2-oxoethyl] 4-chloro-2-hydroxybenzoate](/img/structure/B10804169.png)

![4-[3-(4-chlorophenyl)sulfanylpropyl]morpholine](/img/structure/B10804184.png)
![1-(Furan-2-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10804196.png)
![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[4-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10804198.png)
![[2-(4-methoxyphenyl)-2-oxoethyl] 2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylate](/img/structure/B10804210.png)
![(E)-2-(1H-Benzo[d]imidazol-2-yl)-N-benzyl-3-(3-fluorophenyl)acrylamide](/img/structure/B10804215.png)
